molecular formula C19H21ClO3 B15231702 (+-)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate CAS No. 71548-91-9

(+-)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate

Cat. No.: B15231702
CAS No.: 71548-91-9
M. Wt: 332.8 g/mol
InChI Key: PVKLQBZRXYIJTR-UHFFFAOYSA-N
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Description

Methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is an organic compound with a complex structure that includes a chlorinated aromatic ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with methyl 2-bromoisobutyrate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

71548-91-9

Molecular Formula

C19H21ClO3

Molecular Weight

332.8 g/mol

IUPAC Name

methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

InChI

InChI=1S/C19H21ClO3/c1-4-19(2,18(21)22-3)23-17-11-7-15(8-12-17)13-14-5-9-16(20)10-6-14/h5-12H,4,13H2,1-3H3

InChI Key

PVKLQBZRXYIJTR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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